

L-Anserine Nitrate: A Comprehensive Technical Review of Current Research

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Compound of Interest		
Compound Name:	L-Anserine nitrate	
Cat. No.:	B1674481	Get Quote

Disclaimer: Direct research specifically investigating **L-Anserine nitrate** is limited in publicly available scientific literature. However, the biological activity of L-Anserine is considered to be equivalent to its salt forms, such as **L-Anserine nitrate**, with the primary differences being physical properties like solubility. Therefore, this review focuses on the existing research for L-Anserine, providing a comprehensive overview of its known biological effects, mechanisms of action, and experimental data, which are presumed to be applicable to **L-Anserine nitrate**.

Executive Summary

L-Anserine (β-alanyl-3-methyl-L-histidine) is a naturally occurring dipeptide found in high concentrations in the skeletal muscle and brain of vertebrates. As a methylated analog of L-Carnosine, it exhibits a range of biological activities, including potent antioxidant, anti-glycation, and neuroprotective properties. Its enhanced stability against enzymatic degradation by carnosinase compared to L-Carnosine makes it a molecule of significant interest for therapeutic and nutraceutical applications. This technical guide provides a detailed review of the current state of L-Anserine research, summarizing key quantitative data, experimental methodologies, and known signaling pathways.

Physicochemical Properties



Property	Value	Reference
Molecular Formula	C10H17N5O6	INVALID-LINK
Molecular Weight	303.27 g/mol	INVALID-LINK
CAS Number	10030-52-1	INVALID-LINK
Appearance	White to off-white solid	
Solubility	Soluble in water	

Quantitative Data: Pharmacokinetics in Humans

A key area of investigation for L-Anserine has been its pharmacokinetic profile in humans. A study by Everaert et al. (2018) provides valuable quantitative data on the plasma and urinary concentrations of L-Anserine following oral administration.[1]

Parameter	Dose: 4 mg/kg BW	Dose: 10 mg/kg BW	Dose: 20 mg/kg BW
Plasma C _{max} (μM)	0.54	1.10	3.12
Urinary C _{max} (mg/mg creatinine)	0.09	0.41	0.72

Table 1: Dose-dependent increases in plasma and urinary C_{max} of L-Anserine following oral ingestion in healthy volunteers.[1]

Experimental Protocols Human Pharmacokinetic Study of L-Anserine

This section details the methodology used to obtain the pharmacokinetic data presented in Table 1.[1]

Objective: To evaluate the plasma and urinary pharmacokinetic profile of L-Anserine in healthy volunteers following oral administration of different doses.

Subjects: Healthy human volunteers.



Dosing: Oral administration of L-Anserine at doses of 4, 10, and 20 mg/kg body weight.

Sample Collection:

- Plasma: Blood samples were collected at baseline and at various time points post-ingestion.
- Urine: Urine samples were collected at baseline and over a specified period post-ingestion.

Analytical Method:

• L-Anserine levels in plasma and urine were quantified using a validated liquid chromatography-electrospray mass spectrometry (LC-MS/MS) method.

Key Findings:

- A dose-dependent increase in both plasma and urinary maximum concentrations (C_{max}) of L-Anserine was observed.[1]
- The inter-individual variation in plasma L-Anserine levels was significantly correlated with the activity and content of the enzyme serum carnosinase-1.[1]

Investigation of Anti-Melanogenesis Activity

This protocol outlines the experimental approach to determine the effect of L-Anserine on melanogenesis and its underlying signaling pathway.[2]

Objective: To investigate the anti-melanogenic effect of L-Anserine and identify the associated molecular mechanisms.

Cell Line: MNT-1 melanoma cell line.

Treatment: Cells were treated with varying concentrations of L-Anserine.

Assays:

- Melanin Content Assay: Quantification of melanin production in MNT-1 cells.
- Tyrosinase Activity Assay: Measurement of the activity of tyrosinase, a key enzyme in melanin synthesis.



 Western Blot Analysis: To determine the activation (phosphorylation) of key proteins in signaling pathways, such as ERK.

Key Findings:

- L-Anserine significantly reduced melanin production in a dose-dependent manner.
- The anti-melanogenic effect was attributed to the activation of the extracellular signal-regulated kinase (ERK) signaling pathway and inhibition of tyrosinase activity.[2]

Signaling Pathways and Workflows L-Anserine-Mediated Suppression of Melanogenesis

L-Anserine has been shown to suppress melanin synthesis through the activation of the ERK signaling pathway.[2] This pathway ultimately leads to the downregulation of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression.



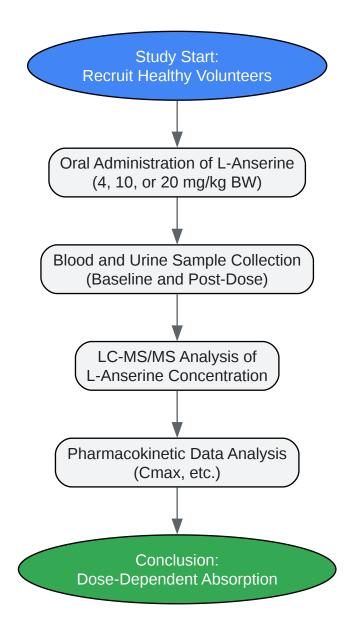
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Caption: L-Anserine activates the ERK pathway to inhibit melanogenesis.

Experimental Workflow for Human Pharmacokinetic Study

The following diagram illustrates the workflow of the human pharmacokinetic study of L-Anserine.





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Caption: Workflow of the L-Anserine human pharmacokinetic study.

Conclusion and Future Directions

While direct research on **L-Anserine nitrate** is sparse, the existing body of evidence for L-Anserine highlights its significant potential as a bioactive compound with antioxidant, anti-glycation, and neuroprotective effects. The demonstrated oral bioavailability and dose-dependent absorption in humans are promising for its development as a therapeutic agent or nutraceutical supplement. The elucidation of its role in modulating the ERK signaling pathway



opens new avenues for exploring its application in skin health and potentially other cellular processes regulated by this pathway.

Future research should focus on:

- Directly characterizing the pharmacokinetic and pharmacodynamic properties of L-Anserine nitrate to confirm its equivalence to L-Anserine.
- Conducting clinical trials to evaluate the efficacy of L-Anserine nitrate in conditions associated with oxidative stress, glycation, and neurodegeneration.
- Further exploring the molecular mechanisms underlying the biological effects of L-Anserine, including its impact on other signaling pathways.

This comprehensive review, based on the available literature for L-Anserine, provides a solid foundation for researchers, scientists, and drug development professionals to advance the understanding and application of **L-Anserine nitrate**.

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